6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl and an iodine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3-iodopyrazole in the presence of a base and a suitable solvent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as 1,4-dioxane and water. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral activities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological and molecular modeling investigations.
4-Chloro-6-(4-fluorophenyl)pyrimidine: Used in various synthetic transformations and functionalization studies.
Uniqueness
6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both fluorine and iodine atoms allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
Properties
Molecular Formula |
C12H7FIN3 |
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Molecular Weight |
339.11 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H7FIN3/c13-10-3-1-8(2-4-10)9-5-15-12-11(14)6-16-17(12)7-9/h1-7H |
InChI Key |
PAURUUIAVQEHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(C=N3)I)N=C2)F |
Origin of Product |
United States |
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